molecular formula C5H6BrNO2S2 B2736241 5-bromo-N-methylthiophene-2-sulfonamide CAS No. 81597-52-6

5-bromo-N-methylthiophene-2-sulfonamide

Cat. No.: B2736241
CAS No.: 81597-52-6
M. Wt: 256.13
InChI Key: JLLYLQLDYORLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methylthiophene-2-sulfonamide typically involves the bromination of N-methylthiophene-2-sulfonamide. One common method is the bromination of 3-methyl thiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-bromo-N-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-methylthiophene-2-sulfonamide depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLYLQLDYORLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromothiophene-2-sulfonyl chloride (602 mg) in tetrahydrofuran (5 mL) was added dropwise a solution of 2.0M methylamine-tetrahydrofuran (3.5 mL) on an ice bath. After stirring for 15 minutes on an ice bath, the solution was diluted with water and extracted with ethyl acetate. After washing with an aqueous solution of saturated sodium bicarbonate and saturated sodium chloride water, the solution was dried with anhydrous sodium sulfate. After filtration through silica gel, the solvent was removed by evaporation to provide the title compound (608 mg) as a colorless oily matter.
Quantity
602 mg
Type
reactant
Reaction Step One
Name
methylamine tetrahydrofuran
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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